molecular formula C7H6ClIO B3043717 (3-Chloro-5-iodophenyl)methanol CAS No. 912343-40-9

(3-Chloro-5-iodophenyl)methanol

Cat. No. B3043717
CAS RN: 912343-40-9
M. Wt: 268.48 g/mol
InChI Key: YAZZWTDSIAMDLU-UHFFFAOYSA-N
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Description

“(3-Chloro-5-iodophenyl)methanol” is a chemical compound with the molecular formula C7H6ClIO and a molecular weight of 268.48 g/mol . It has been the focus of scientific research in recent years due to its potential applications in various fields.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6ClIO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 268.48 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Kinetics of La3+-Promoted Methanolysis

A study conducted by Dhar, Edwards, and Brown (2011) examined the kinetics of La3+-catalyzed methanolysis of S-aryl methylphosphonothioates, which included phenyl substituents such as 3,5-dichloro. This research is significant in developing decontamination methods for toxic byproducts of VX hydrolysis, like EA 2192 (Dhar, Edwards, & Brown, 2011).

Antibacterial Activity of Methoxylated Phenyl Methanones

Rai et al. (2010) synthesized novel methoxylated phenyl methanones, showing significant antibacterial activity against various strains. This discovery contributes to the development of new antibacterial agents (Rai et al., 2010).

Agricultural Bioactivity

Kiran et al. (2007) conducted a study on the synthesis of certain methanol derivatives which exhibited lethal effects on sugarcane smut. This research provides insights into potential agricultural applications, particularly as antipathogens and plant nutrients (Kiran et al., 2007).

Impact on Lipid Dynamics

Nguyen et al. (2019) explored how methanol affects lipid dynamics in biological and synthetic membranes, which is crucial for understanding cell survival and protein reconstitution in biomedical research (Nguyen et al., 2019).

Antimicrobial, Antioxidant, and Insect Antifeedant Activities

Thirunarayanan (2014) synthesized methanones that demonstrated antimicrobial, antioxidant, and insect antifeedant activities. This research has potential applications in pharmaceuticals and agriculture (Thirunarayanan, 2014).

MMP-9 Inhibitor for Cancer Chemoprevention

Jin et al. (2005) identified a phenolic compound from methanol extract as a new and strong matrix metalloproteinase-9 inhibitor. This discovery is important for cancer chemoprevention strategies (Jin et al., 2005).

properties

IUPAC Name

(3-chloro-5-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZZWTDSIAMDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 3-chloro-5-iodobenzoate was dissolved in anhydrous THF and cooled to 0° C. 1M DIBAL in toluene (13 mL) was added slowly to the reaction solution at that temperature. The reaction mixture was stirred overnight at room temperature. Next morning, another 10 mL of 1M DIBAL in toluene was added and stirred for additional 4 h. When the reaction was complete, the reaction mixture was quenched with saturated solution of potassium sodium tartrate. The reaction mixture wad then extracted with ethyl acetate (×3). The combined organic extracts were dried over Na2SO4 and concentrated to afford the desired (3-chloro-5-iodo-phenyl)-methanol (2.7 g, 98%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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